Erythrosin-5-isothiocyanate

Descripción general

Descripción

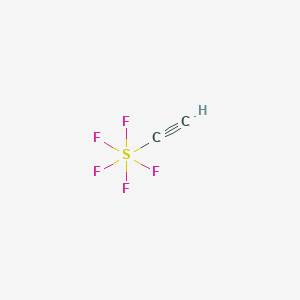

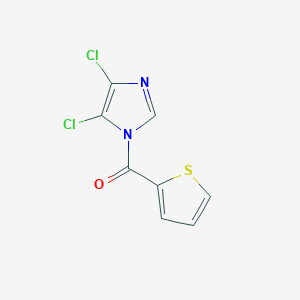

Erythrosin-5-isothiocyanate is a derivative of Erythrosine . Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used for food coloring .

Synthesis Analysis

Isothiocyanates, including this compound, can be synthesized from primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Chemical Reactions Analysis

This compound labels Cys 549 as part of the low-affinity ATP binding site of Na+/K±ATPase . This suggests that it can participate in biochemical reactions involving ATP binding.Aplicaciones Científicas De Investigación

1. Labeling of ATP Binding Sites in Na+/K+-ATPase

Erythrosin 5′‐isothiocyanate (ErITC) has been used to label the low‐affinity ATP binding site of Na+/K+‐ATPase. Specific labeling with ErITC identified Cys549 as part of or close to this binding site, providing insights into the enzyme's structure and function (Linnertz et al., 1998).

2. Studying Molecular Mobility in Gelatin Films

ErITC was used as a probe to study molecular mobility in cold-cast gelatin films. Its phosphorescence intensity decay provided insights into the dynamic site heterogeneity within the gelatin matrix, indicating a distribution of probes among dynamically distinct sites (Lukasik & Ludescher, 2006).

3. Fluorescence Resonance Energy Transfer Studies

ErITC has been used in fluorescence resonance energy transfer studies to explore the oligomerization of erythrocyte Ca2+-ATPase. These studies demonstrated enzyme activation through oligomerization dependent on calcium concentrations, providing insights into the enzyme's regulatory mechanisms (Kosk-Kosicka et al., 1989).

4. Investigating Interactions with Erythrocyte Proteins

Research on the interactions between eosin 5-isothiocyanate (EITC) and human erythrocyte ghosts revealed insights into the binding mechanisms and conformational changes of band 3 proteins in erythrocytes (Sato et al., 1985).

5. Exploring Removal of Toxic Dyes

ErITC has been used in studies focusing on the removal of the toxic dye erythrosine using various adsorbents like hen feathers and waste materials. These studies contribute to understanding the environmental impact and remediation strategies for hazardous dyes (Gupta et al., 2006).

6. Potentiating Anticancer Drug Activity

ErITC analogs, like sulforaphane, have been studied for their role in enhancing the anticancer activity of drugs like 5-fluorouracil in cancer cell lines. This research has implications for developing novel cancer therapies (Milczarek et al., 2018).

7. Adsorption Studies for Wastewater Treatment

Investigations into the adsorption of erythrosine using waste materials like Bottom Ash and De-Oiled Soya offer valuable insights into the potential for these materials in treating wastewater contaminated with hazardous dyes (Mittal et al., 2006).

8. Exploring Erythrocyte Membrane Dynamics

ErITC has been utilized in studies to understand the lateral mobility and interactions of proteins like band 3 in the erythrocyte membrane. These insights are crucial for comprehending cellular membrane dynamics and function (Golan & Veatch, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJDFARUCNPRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H7I4NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376349 | |

| Record name | Erythrosin-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90284-47-2 | |

| Record name | Erythrosin-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(cyanomethyl)thio]acetate](/img/structure/B1621454.png)

![2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B1621458.png)

![1-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1621459.png)

![4-chloro-2-(2-chloro-6-fluorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)